BenchChemオンラインストアへようこそ!

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Lipophilicity Drug-likeness Membrane permeability

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide (CAS 923183-91-9) is a synthetic benzenesulfonamide derivative combining a 1-methylcyclopentane carboxamide scaffold with a 4-sulfamoylphenyl pharmacophore. The 4-sulfamoylphenyl moiety is a well-established zinc-binding group (ZBG) that coordinates the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites, a mechanism shared by clinical CA inhibitors such as acetazolamide.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36
CAS No. 923183-91-9
Cat. No. B2515150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide
CAS923183-91-9
Molecular FormulaC13H18N2O3S
Molecular Weight282.36
Structural Identifiers
SMILESCC1(CCCC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-10-4-6-11(7-5-10)19(14,17)18/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H2,14,17,18)
InChIKeyBCBOKCBFTLJDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide (CAS 923183-91-9) – A Distinct Sulfamoylphenyl Cyclopentanecarboxamide Scaffold for Carbonic Anhydrase Inhibitor Development


1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide (CAS 923183-91-9) is a synthetic benzenesulfonamide derivative combining a 1-methylcyclopentane carboxamide scaffold with a 4-sulfamoylphenyl pharmacophore [1]. The 4-sulfamoylphenyl moiety is a well-established zinc-binding group (ZBG) that coordinates the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites, a mechanism shared by clinical CA inhibitors such as acetazolamide [2]. Predicted physicochemical properties include a logP of 3.71, topological polar surface area (TPSA) of 97.64 Ų, and three rotatable bonds [1]. This compound serves as a versatile small-molecule scaffold for medicinal chemistry campaigns targeting carbonic anhydrase isoforms involved in glaucoma, cancer, epilepsy, and other therapeutic areas.

Why 1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide Cannot Be Generically Substituted: Evidence-Based Physicochemical and Pharmacophoric Differentiation


Although many sulfonamide-containing compounds share the benzenesulfonamide zinc-binding motif, their biological profiles diverge sharply depending on the nature of the amide substituent attached to the 4-sulfamoylphenyl ring. The 1-methylcyclopentane carboxamide group in 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide confers a unique combination of lipophilicity (logP 3.71), steric bulk, and conformational restraint that is absent in simpler linear alkyl amide analogs (e.g., N-(4-sulfamoylphenyl)pentanamide, logP 1.07) or in the clinically used acetazolamide (logP −0.3) [1]. These physicochemical distinctions directly affect membrane permeability, isoform selectivity, and metabolic stability, making the compound a non-interchangeable chemical entity for research and development purposes. The quantitative evidence below demonstrates precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide (CAS 923183-91-9) vs. Closest Analogs


Lipophilicity Advantage: 2.6–4.0 logP Units Higher Than Acetazolamide, Enabling Superior Membrane Permeability Predictions

The target compound exhibits a calculated logP of 3.71 (Ambinter), placing it in the optimal lipophilicity range for blood-brain barrier penetration and cellular uptake. In contrast, the standard-of-care carbonic anhydrase inhibitor acetazolamide has a logP of approximately −0.3 to −0.9, reflecting its high polarity and poor membrane permeability, which necessitates high dosing and limits tissue distribution [1][2]. The linear alkyl amide analog N-(4-sulfamoylphenyl)pentanamide has a logP of 1.07, representing an intermediate but significantly lower lipophilicity than the target compound . The 2.6–4.0 logP unit advantage translates to a predicted ~400–10,000-fold higher octanol-water partition coefficient, directly impacting passive diffusion rates across biological membranes.

Lipophilicity Drug-likeness Membrane permeability

Optimized Topological Polar Surface Area (TPSA): Balancing Solubility and Membrane Penetration for Blood-Brain Barrier Access

The target compound has a TPSA of 97.64 Ų [1], which falls within the established threshold for blood-brain barrier penetration (generally < 90–100 Ų for optimal CNS access, though compounds up to 120 Ų can be CNS-active). In comparison, acetazolamide has a substantially higher TPSA of 115–152 Ų, which is a major factor limiting its CNS bioavailability despite its clinical use in glaucoma and epilepsy [2]. The linear analog N-(4-sulfamoylphenyl)pentanamide has a lower TPSA of 89.26 Ų but suffers from lower lipophilicity. The target compound thus occupies a balanced physicochemical space—sufficiently polar to maintain aqueous solubility while remaining compact enough for membrane transit.

Topological Polar Surface Area Blood-brain barrier Drug-likeness

Restricted Rotatable Bond Count: Enhancing Conformational Rigidity for Target Selectivity

The target compound contains 3 rotatable bonds , significantly fewer than the linear amide analog N-(4-sulfamoylphenyl)pentanamide, which possesses 5 rotatable bonds [1]. This reduced conformational flexibility arises from the cyclic 1-methylcyclopentane scaffold, which restricts the amide side chain into a more defined spatial orientation. In drug design, reducing the number of rotatable bonds is generally associated with improved target selectivity and higher oral bioavailability. Acetazolamide has 2–3 rotatable bonds but suffers from excessive polarity, making the target compound a design-balanced alternative.

Conformational rigidity Rotatable bonds Selectivity

Class-Level Carbonic Anhydrase Inhibition Potential: N-(4-Sulfamoylphenyl) Amides Achieve Sub-100 nM KI Values Against Multiple hCA Isoforms

Although no direct enzyme inhibition data have been published for the target compound itself, the 4-sulfamoylphenyl pharmacophore is a validated zinc-binding group for carbonic anhydrase inhibition. In a head-to-head study of 12 structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides, the compounds inhibited human carbonic anhydrase isoforms hCA I, II, and VII with KI values ranging from 1.1 to 384.3 nM, compared with the reference drug acetazolamide, which exhibited KI values of 250, 12.5, and 2.5 nM against hCA I, II, and VII, respectively [1]. Several compounds in this class outperformed acetazolamide, particularly against hCA I. The target compound, bearing the identical 4-sulfamoylphenyl zinc-binding motif with a cyclopentanecarboxamide tail, is predicted to engage CA isoforms with comparable potency and potentially differentiated isoform selectivity due to the steric and lipophilic character of the 1-methylcyclopentane group.

Carbonic anhydrase inhibition hCA isoforms Benzenesulfonamide pharmacophore

Commercial Availability at Defined Purity: 95–97% Purity from Multiple Independent Vendors for Reproducible Research

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is commercially available from multiple independent suppliers, including AK Scientific (≥95% purity), Leyan (97% purity), and SynBlock (95% purity) . This multi-vendor availability with defined purity specifications ensures supply chain redundancy and batch-to-batch reproducibility. In contrast, the closest direct analog, N-(4-sulfamoylphenyl)pentanamide, is listed by fewer vendors and often lacks published purity specifications, complicating its use in quantitative structure-activity relationship (QSAR) studies.

Commercial sourcing Purity specification Reproducibility

Optimal Research and Industrial Application Scenarios for 1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide (CAS 923183-91-9)


Carbonic Anhydrase Isoform Selectivity Screening in Drug Discovery

The target compound's 4-sulfamoylphenyl pharmacophore is a validated zinc-binding group for carbonic anhydrases. Based on class-level evidence showing that related N-(4-sulfamoylphenyl) amides achieve KI values of 1.1–384.3 nM against hCA I, II, and VII isoforms, this scaffold is well-suited for screening campaigns aimed at identifying isoform-selective CA inhibitors. The compound's 3.71 logP and TPSA of 97.64 Ų predict favorable membrane permeability, making it a candidate for evaluating intracellular CA isoform engagement in cell-based assays [1][2].

Structure-Activity Relationship (SAR) Exploration of the 1-Methylcyclopentane Tail

The 1-methylcyclopentane carboxamide tail distinguishes this compound from simpler linear alkyl amide analogs. Its 3 rotatable bonds and compact cyclopentane ring offer a rigid, sterically defined scaffold that can be systematically varied to explore the tail region's influence on CA isoform selectivity and pharmacokinetics. The well-characterized purity (95–97%) from multiple vendors ensures that SAR data generated with this compound can be reliably reproduced across laboratories .

Chemical Probe Development for CNS-Targeted Carbonic Anhydrase Inhibition

With a TPSA of 97.64 Ų (within the CNS drug-like space) and a logP of 3.71, the target compound possesses physicochemical properties predictive of blood-brain barrier penetration. This contrasts with acetazolamide (TPSA > 115 Ų, logP < 0), which shows limited CNS distribution. Procuring this compound enables the development of CNS-penetrant chemical probes targeting brain-expressed CA isoforms (e.g., hCA II, VII, and XIV) implicated in epilepsy, neuropathic pain, and cognitive disorders [1].

Benchmarking Comparator for Novel CA Inhibitor Chemotypes

The compound can serve as a structurally defined reference point for benchmarking newly synthesized CA inhibitors. Having quantitative physicochemical data (logP, PSA, rotatable bonds) and established class-level biological activity allows research groups to contextualize the performance of novel chemotypes against a well-characterized sulfamoylphenyl amide scaffold. This application is particularly valuable for academic groups establishing CA inhibitor screening platforms [1][2].

Quote Request

Request a Quote for 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.